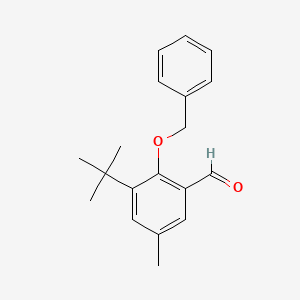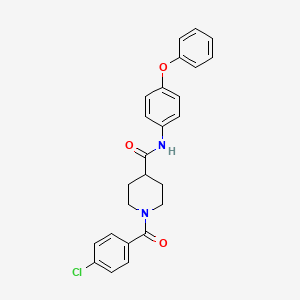![molecular formula C33H42Cl4N2O4 B4936393 N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as MCCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCCB is a bis-amide compound that has been synthesized through a multistep process involving the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine.
作用机制
The mechanism of action of MCCB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important in cancer cell growth and survival. MCCB has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. MCCB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, MCCB has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MCCB has been shown to have various biochemical and physiological effects. In cancer cells, MCCB has been shown to induce apoptosis, inhibit cell growth, and inhibit cell migration and invasion. MCCB has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for tumor growth and metastasis. In neurodegenerative diseases, MCCB has been shown to protect neurons from oxidative stress and inflammation, which are important factors in disease progression.
实验室实验的优点和局限性
One advantage of using MCCB in lab experiments is its high purity and yield, which allows for consistent and reliable results. Another advantage is its ability to inhibit multiple signaling pathways, which makes it a potential candidate for combination therapy. However, one limitation of using MCCB in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of MCCB is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on MCCB. One direction is to further investigate the mechanism of action of MCCB, particularly in cancer cells. Another direction is to investigate the potential of MCCB in combination therapy with other anti-cancer drugs. Additionally, research on the potential of MCCB in treating other diseases such as neurodegenerative diseases and autoimmune diseases is warranted. Finally, research on developing more soluble forms of MCCB may improve its potential as a therapeutic agent.
合成方法
The synthesis of MCCB involves a multistep process that begins with the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine. The reaction yields N,N'-bis(4-(2,4-dichlorophenoxy)butanoyl)cyclohexane-1,4-diamine, which is then reacted with paraformaldehyde in the presence of hydrochloric acid to yield MCCB. The synthesis of MCCB has been optimized to yield high purity and high yield of the compound.
科学研究应用
MCCB has shown potential applications in scientific research, particularly in the field of cancer research. MCCB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MCCB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in cancer treatment. MCCB has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[[4-[4-(2,4-dichlorophenoxy)butanoylamino]cyclohexyl]methyl]cyclohexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42Cl4N2O4/c34-24-9-15-30(28(36)20-24)42-17-1-3-32(40)38-26-11-5-22(6-12-26)19-23-7-13-27(14-8-23)39-33(41)4-2-18-43-31-16-10-25(35)21-29(31)37/h9-10,15-16,20-23,26-27H,1-8,11-14,17-19H2,(H,38,40)(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRMKSJNVYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methanediyldicyclohexane-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

